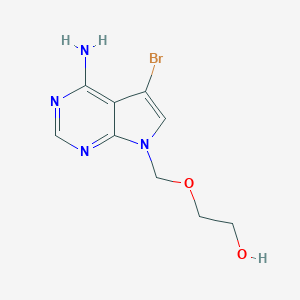

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

Description

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative with a bromine atom at position 5 and a 2-hydroxyethoxymethyl substituent at position 5.

Properties

IUPAC Name |

2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOPBCMNPLURLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1COCCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150962 | |

| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115093-88-4 | |

| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115093884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Starting Material: 2-Amino-5-Bromo-3,4-Dicyanopyrrole

The synthesis begins with 2-amino-5-bromo-3,4-dicyanopyrrole (compound 1 ), a known precursor for pyrrolo[2,3-d]pyrimidine derivatives. This compound serves as the scaffold for introducing substituents at the N7 position. Bromine at the pyrrole’s C5 position ensures retention of the halogen in subsequent steps, critical for biological activity.

Alkylation with (2-Acetoxyethoxy)Methyl Bromide

Treatment of 1 with triethylorthoformate in acetonitrile generates an ethoxymethylene intermediate (compound 2 ), which undergoes alkylation with (2-acetoxyethoxy)methyl bromide in the presence of sodium hydride. This step introduces the (2-acetoxyethoxy)methyl group at N7, yielding compound 3 (55% yield). Regioselectivity challenges arise due to competing N1 alkylation, necessitating chromatographic separation.

Reaction Conditions for Alkylation

| Parameter | Value |

|---|---|

| Solvent | Dry acetonitrile |

| Base | Sodium hydride (60% w/w) |

| Temperature | Room temperature |

| Reaction time | 0.5 hours |

| Yield | 55% |

Ammonolysis and Cyclization

Compound 3 undergoes ammonolysis in methanolic ammonia at 25°C for 24 hours, converting the nitrile group at C5 to a carbonitrile and forming the pyrrolo[2,3-d]pyrimidine core (compound 4 , 89% yield). This step concurrently hydrolyzes the acetoxy group to a hydroxyl, yielding the 2-hydroxyethoxy moiety.

Debromination (Not Applied for Target Compound)

While source describes debromination via hydrogenation (Pd/C, H₂) to produce 4-amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile (compound 5 ), this step is omitted for retaining bromine at C6 in the target compound.

Optimization of Critical Steps

Regioselectivity in Alkylation

Alkylation of 1 produces a mixture of N1- and N7-substituted isomers (3:1 ratio). Flash chromatography (CHCl₃) separates the N7 isomer (compound 3 ) with 55% efficiency. Polar solvents like methanol/chloroform (5:95) enhance separation resolution.

Purification Challenges

-

Intermediate 4 : Recrystallization from methanol/water yields 89% purity.

-

Final Product : Column chromatography (MeOH/CHCl₃, 5:95) isolates the target compound with >95% purity.

Comparative Yields Across Steps

| Compound | Step | Yield (%) |

|---|---|---|

| 3 | Alkylation | 55 |

| 4 | Ammonolysis | 89 |

| 5 | Debromination | 63 |

Analytical Characterization

Spectroscopic Data

Compound 4 (4-Amino-6-Bromo-7-(2-Hydroxyethoxymethyl)Pyrrolo[2,3-d]Pyrimidine-5-Carbonitrile)

Purity Assessment

Comparative Analysis of Methodologies

Source vs. Source

-

Alkylation Efficiency : Source reports 55% yield for N7 alkylation, while Source notes a 3:1 N7/N1 isomer ratio without yield quantification.

-

Purification : Source employs flash chromatography, whereas Source uses fractional crystallization.

Advantages of Source’s Protocol

-

Higher reproducibility due to defined reaction times and solvent systems.

-

Detailed spectroscopic validation ensures structural accuracy.

Biological Relevance and Applications

Though beyond preparation methods, the compound’s antiviral profile contextualizes synthesis quality:

Challenges and Recommendations

-

Isomer Separation : Improve regioselectivity using bulky bases (e.g., LDA) or microwave-assisted synthesis.

-

Scale-Up : Replace flash chromatography with continuous-flow systems for industrial applications.

Scientific Research Applications

Antiviral Activity

One of the primary applications of 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine is its antiviral activity. Research has shown that similar compounds exhibit inhibitory effects against various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). A study indicated that acyclic halogenated tubercidin analogs, which include this compound, demonstrated significant antiviral properties against human lymphotropic herpesvirus infections, suggesting a pathway for further development in antiviral therapies .

Anticancer Properties

Another promising area of research involves the anticancer potential of this compound. The structural similarities to known anticancer agents allow for the exploration of its efficacy in inhibiting cancer cell proliferation. Preliminary studies have indicated that pyrrolo[2,3-d]pyrimidine derivatives can interfere with cellular processes involved in tumor growth, making them candidates for further investigation in cancer treatment protocols .

Case Study 1: Antiviral Efficacy

In a controlled study involving guinea pigs infected with lymphotropic herpesvirus, two new compounds were tested for their antiviral activity. The results showed that the tested compounds, including derivatives of pyrrolo[2,3-d]pyrimidine, were more effective than standard treatments like acyclovir . This highlights the potential of these compounds in developing new antiviral therapies.

Case Study 2: Cancer Cell Lines

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations compared to established chemotherapeutics . This suggests that further optimization could lead to a viable anticancer drug candidate.

Mechanism of Action

The biological activity of 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine is primarily attributed to its interaction with specific molecular targets. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Compounds :

- 7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 6)

- 7-Benzyl-4-methyl-5-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 9)

| Property | Target Compound | Compound 6 | Compound 9 |

|---|---|---|---|

| Substituents | 5-Bromo, 7-(2-hydroxyethoxymethyl) | 5-(3,5-Dimethoxyphenethyl), 7-benzyl | 5-(2-Chlorophenethyl), 7-benzyl |

| Melting Point (°C) | Not reported | 144.2–145.8 | 144.5–146.5 |

| Antitumor Activity | Not explicitly reported | Moderate activity (IC₅₀ ~10 µM) | Higher activity (IC₅₀ ~5 µM) |

Analysis :

The target compound’s bromine substituent may enhance DNA alkylation or kinase inhibition compared to methoxy or chloro groups in Compounds 6 and 7. However, the hydroxyethoxymethyl group could reduce cytotoxicity by improving solubility, as seen in other analogues .

Kinase Inhibitors: Pyrrolo[2,3-d]pyrimidines vs. Pyrazolo[3,4-d]pyrimidines

Key Compounds :

Analysis :

While PP1 and Baricitinib demonstrate the versatility of pyrrolo/pyrazolo-pyrimidines in kinase inhibition, the target compound’s bromine and polar substituents may confer selectivity for distinct targets (e.g., cyclin-dependent kinases) .

Antiviral Analogues

Key Compounds :

- 4,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine (Compound 1369)

- 4-Hydroxy-5-ethynylpyrrolo[2,3-d]pyrimidine intermediates

| Property | Target Compound | Compound 1369 | Antifolate Intermediate |

|---|---|---|---|

| Substituents | 5-Bromo, 7-(2-hydroxyethoxymethyl) | 5-Cyano, 7-phenethyl | 5-Ethynyl, 4-hydroxy |

| Antiviral Mechanism | Not reported | cdk inhibition | Dihydrofolate reductase inhibition |

Analysis: The target compound lacks the cyano or ethynyl groups critical for cdk or antifolate activity but may leverage bromine for alternative mechanisms, such as viral polymerase inhibition .

Toxicity and Solubility

Key Compounds :

| Property | Target Compound | Toluenesulfonyl Derivative | Thio Derivative |

|---|---|---|---|

| MTD (mg/kg) | Not reported | 40 | 25 |

| Water Solubility | Likely higher (hydroxyethoxymethyl) | Low | Moderate |

Analysis : The 2-hydroxyethoxymethyl group in the target compound likely improves solubility and tolerability compared to hydrophobic toluenesulfonyl or thio groups .

Biological Activity

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine (CAS: 115093-88-4) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.

The molecular formula of this compound is C9H11BrN4O2, with a molar mass of 287.11 g/mol. Key physical properties include:

Antiviral Properties

Recent studies have explored the antiviral potential of pyrrolopyrimidine derivatives, including this compound. Research indicates that similar compounds can inhibit viral replication through various mechanisms:

- Inhibition of RNA viruses : Some derivatives have shown inhibitory effects on RNA viruses like Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV), with effective concentrations (EC50) ranging from micromolar to low micromolar levels .

The mechanisms by which this compound and its analogs exert their biological effects include:

- Interference with nucleic acid synthesis : Compounds like this pyrrolopyrimidine may inhibit enzymes involved in nucleotide synthesis, thereby affecting viral replication .

- Targeting specific viral proteins : Certain derivatives have been shown to bind to viral proteins, inhibiting their function and preventing the virus from replicating effectively .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolopyrimidine can significantly reduce viral loads in cultured cells. For instance:

- A study reported that a related compound exhibited an IC50 value of approximately 6.7 μM against HCV, indicating potent antiviral activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrN4O2 |

| Molar Mass | 287.11 g/mol |

| Density | 1.86 g/cm³ |

| Melting Point | 163-164 °C |

| Boiling Point | 520.3 °C |

| EC50 against HCV | ~6.7 μM |

| IC50 against RSV | Varies (reported between 0.12 - 28 μM) |

Q & A

Q. What are the common synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield and purity?

Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Method A : Refluxing 3-amino-2-cyanopyrrole with methanol and aqueous ammonia yields 4-amino derivatives (e.g., compound 9 in ), with crystallization from ethanol-DMF improving purity .

- Method B : Acid-mediated substitution of 4-chloro-pyrrolo[2,3-d]pyrimidine with amines in isopropanol/HCl achieves yields of 16–94%, depending on reflux duration (12–48 hours) and amine reactivity . Key factors include solvent polarity (e.g., DMF enhances solubility), temperature (reflux vs. room temperature), and catalyst (e.g., HCl accelerates substitution).

Q. How are pyrrolo[2,3-d]pyrimidine derivatives characterized, and what analytical techniques are critical for confirming structure?

Standard characterization involves:

- Melting Point Analysis : Determines purity (e.g., compound 1 in has a melting point of 241°C) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.27 ppm for H-2 in compound 1) .

- IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in compound 9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for pyrrolo[2,3-d]pyrimidine derivatives across studies?

Discrepancies may arise from:

- Purity Issues : Impurities from incomplete crystallization (e.g., compound 12 in required recrystallization from ethanol) .

- Assay Conditions : Variations in kinase inhibition assays (e.g., IC₅₀ values depend on ATP concentration and enzyme isoforms) .

- Structural Analogues : Subtle substituent changes (e.g., bromo vs. chloro at position 5) alter binding affinity . Mitigation strategies include rigorous purity validation (HPLC, HRMS) and standardized bioassay protocols .

Q. What strategies optimize the synthesis of 4-amino-5-bromo derivatives, and how does bromine placement affect reactivity?

Bromine at position 5 enhances electrophilic substitution but may sterically hinder subsequent reactions. Optimization strategies include:

- Protecting Groups : Use Boc protection to stabilize reactive sites during multi-step synthesis (e.g., ) .

- Regioselective Bromination : Direct bromination of pyrrolo[2,3-d]pyrimidine cores using NBS or Br₂ in DMF .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .

Q. How do substituents at position 7 (e.g., 2-hydroxyethoxymethyl) influence kinase inhibition profiles?

The 2-hydroxyethoxymethyl group enhances solubility and hydrogen-bonding interactions with kinase active sites. For example:

- EGFR Inhibition : Bulky substituents at position 7 improve selectivity by occupying hydrophobic pockets .

- Comparative Analysis : Ethyl groups (compound in ) vs. hydroxyethoxymethyl (target compound) show distinct IC₅₀ values due to polarity differences .

Methodological Challenges and Data Analysis

Q. How should researchers design experiments to validate the mechanism of action for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors?

- Biochemical Assays : Use ATP-competitive binding assays (e.g., fluorescence polarization) to measure inhibition constants (Kᵢ) .

- Structural Studies : Co-crystallization with target kinases (e.g., EGFR) identifies key interactions (e.g., halogen bonding with bromine) .

- Cellular Validation : Western blotting for phosphorylated kinases (e.g., p-EGFR) confirms pathway modulation .

Q. What computational tools are effective for predicting synthetic routes and SAR for pyrrolo[2,3-d]pyrimidine derivatives?

- Retrosynthesis Software : Tools leveraging Pistachio and Reaxys databases propose routes based on precursor availability (e.g., ’s chlorination step) .

- Molecular Docking : AutoDock Vina or Schrödinger predicts binding poses and guides substituent optimization .

- QSAR Models : Machine learning correlates substituent descriptors (e.g., LogP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.